molecular formula C23H17N5OS3 B459605 3-amino-N-(2-prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-54-9

3-amino-N-(2-prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B459605
CAS RN: 445267-54-9
M. Wt: 475.6g/mol
InChI Key: WXVPMRLIFHKTID-UHFFFAOYSA-N
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Description

3-amino-N-(2-prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C23H17N5OS3 and its molecular weight is 475.6g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation Compounds incorporating benzothiazole and pyridine moieties, similar to the specified compound, have been synthesized for potential applications in medicinal chemistry and material science. For instance, the synthesis of pyridine and pyrimidine derivatives incorporating benzothiazole has been reported, demonstrating the utility of these compounds as intermediates for further chemical modifications and applications in drug discovery and development (Mohamed, Abdulaziz, & Fadda, 2013). Similarly, novel pyridothienopyrimidines and related compounds have been synthesized, showcasing the chemical versatility of this framework for generating diverse heterocyclic compounds (Bakhite, Radwan, & El-Dean, 2000).

Antimicrobial Activity Some derivatives related to the compound have been investigated for their antimicrobial properties. Research into pyridine derivatives incorporating benzothiazole has indicated variable and modest activity against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anti-Alzheimer and Anti-COX-2 Activities Further research has focused on the pharmacological potential of related compounds. For example, certain derivatives have been synthesized and tested for anti-Alzheimer and anti-COX-2 activities, highlighting the potential therapeutic applications of these chemical frameworks in treating neurodegenerative diseases and inflammation (Attaby, Abdel-fattah, Shaif, & Elsayed, 2009).

properties

IUPAC Name

3-amino-N-(2-prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5OS3/c1-2-11-30-23-28-17-5-3-14(12-18(17)31-23)26-21(29)20-19(24)15-4-6-16(27-22(15)32-20)13-7-9-25-10-8-13/h2-10,12H,1,11,24H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVPMRLIFHKTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=NC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.